1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone
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Overview
Description
1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone is a complex organic compound with a molecular formula of C13H20BrN3O2. This compound is notable for its unique structure, which includes a bromopyrazole moiety linked to a piperidine ring, further connected to a methylsulfonylethanone group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone typically involves multiple steps:
Formation of 4-(4-Bromopyrazol-1-yl)piperidine: This intermediate can be synthesized by reacting 4-bromopyrazole with piperidine under controlled conditions.
Attachment of the Methylsulfonylethanone Group: The final step involves the reaction of the intermediate with a suitable methylsulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of 4-(4-Bromopyrazol-1-yl)piperidine.
Final Coupling Reaction: The intermediate is then reacted with methylsulfonyl chloride in large reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Scientific Research Applications
1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or inhibit enzyme activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromopyrazol-1-yl)piperidine: Shares the bromopyrazole and piperidine moieties but lacks the methylsulfonylethanone group.
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a tert-butyl ester group instead of the methylsulfonylethanone group.
Uniqueness
1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-[4-(4-bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O3S/c1-19(17,18)8-11(16)14-4-2-10(3-5-14)15-7-9(12)6-13-15/h6-7,10H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOMNFGOWTWSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)N1CCC(CC1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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